molecular formula C14H24O2 B13808567 trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid

trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid

Cat. No.: B13808567
M. Wt: 224.34 g/mol
InChI Key: OEEAKKCEEKHUPW-UHFFFAOYSA-N
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Description

trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid is a bicyclic carboxylic acid derivative characterized by two trans-configured cyclohexane rings. The methyl group at the 4'-position of one cyclohexane ring and the carboxylic acid group at the 4-position of the other confer unique steric and electronic properties. This compound is synthesized as a precursor for liquid crystals, leveraging its rigid, chair-conformation cyclohexane rings to influence mesophase behavior in materials science applications . Its molecular formula is C₁₄H₂₄O₂, with a purity of ≥99% (GC), and it is industrially viable due to scalable, eco-friendly synthetic methods involving solid acid catalysts .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

4-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H24O2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h10-13H,2-9H2,1H3,(H,15,16)

InChI Key

OEEAKKCEEKHUPW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Method via Schmidt Rearrangement

Reaction Principle
  • Starting Material: trans-4-methylcyclohexanecarboxylic acid (or its formic acid derivative)
  • Reagents: Sodium azide (NaN₃), protonic acids (e.g., sulfuric acid, trifluoroacetic acid)
  • Solvents: Non-protonic organic solvents such as trichloromethane, methylene dichloride, ethylene dichloride, or ethyl acetate
  • Process: The acid reacts with sodium azide in the presence of a protonic acid catalyst, undergoing a rearrangement (Schmidt reaction) to form an acyl azide intermediate. This intermediate rearranges to an isocyanate, which upon hydrolysis yields the corresponding amine or acid.
Reaction Conditions and Procedure
  • Dissolve trans-4-methylcyclohexanecarboxylic acid in a non-protonic solvent.
  • Add sodium azide and stir at room temperature for approximately 10 minutes.
  • Slowly add protonic acid dropwise over 1-2 hours at temperatures ranging from 0°C to 50°C to control reaction rate and minimize hazardous hydrazoic acid formation.
  • After acid addition, maintain stirring and gradually increase temperature to 40-65°C for 12-16 hours to complete rearrangement.
  • Cool the reaction mixture and quench with ice-water mixture.
  • Adjust pH to alkaline (pH ~11) using sodium hydroxide solution to extract the product into the organic phase.
  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation or chromatography.
Reaction Yields and Purity
  • Total recovery of trans-4-methylcyclohexylamine (a key intermediate) typically exceeds 85%.
  • Optical purity (enantiomeric excess) can reach over 99.5%, indicating minimal isomerization during the process.
  • The method avoids high temperature and pressure, heavy metal catalysts, and explosive reagents, making it suitable for industrial-scale production.

Comparative Data of Solvent and Acid Variations

Embodiment Solvent Protonic Acid Temperature (°C) Reaction Time (h) Yield (%) GC Purity (%) Optical Purity (e.e. %)
1 Trichloromethane Sulfuric acid (H₂SO₄) 30-40 12 85.2 99.8 99.7
2 Trichloromethane Polyphosphoric acid 20-45 12 85.3 99.6 99.7
3 Ethyl acetate Trichloroacetic acid 30-50 12 85.4 99.7 99.7
4 Methylene dichloride Trichloroacetic acid 20-40 16 85.1 99.7 99.1
5 Ethylene dichloride Trifluoroacetic acid 50-65 12 85.2 99.8 99.4

Data from multiple experimental embodiments demonstrate consistent high yield and purity across various solvent and acid combinations, highlighting the robustness of the Schmidt rearrangement approach.

Advantages and Industrial Relevance

  • Environmental Impact: The method uses sodium azide directly instead of hazardous diazoimide, reducing toxic waste and environmental pollution.
  • Operational Simplicity: The one-pot reaction avoids the need for high pressure, high temperature, or specialized equipment.
  • Cost Efficiency: Utilizes low-cost reagents and solvents, with simplified work-up procedures.
  • High Selectivity: Maintains stereochemical integrity, producing trans isomers with high optical purity.
  • Scalability: Suitable for industrial production due to straightforward reaction conditions and high yield.

Summary Table of Preparation Method Characteristics

Feature Description
Starting Material trans-4-methylcyclohexanecarboxylic acid or formic acid derivative
Key Reagents Sodium azide, protonic acids (H₂SO₄, polyphosphoric acid, trichloroacetic acid, etc.)
Solvents Trichloromethane, methylene dichloride, ethylene dichloride, ethyl acetate
Reaction Type Schmidt rearrangement (acyl azide rearrangement to isocyanate)
Temperature Range 0°C to 65°C
Reaction Time 12 to 16 hours
Yield >85%
Optical Purity (e.e.) >99.5%
Environmental Considerations Reduced hazardous waste, no heavy metals or explosive reagents
Industrial Suitability High, due to simplicity, safety, and cost-effectiveness

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form trans-4-methylcyclohexanol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: trans-4-Methylcyclohexanol.

    Substitution: Substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Conformational Analysis
Compound Name Substituents Molecular Formula Key Structural Features
trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid Methyl (4'-position) C₁₄H₂₄O₂ Chair conformation, rigid bicyclic core
trans-4-(trans-4'-Ethylcyclohexyl)cyclohexanecarboxylic acid Ethyl (4'-position) C₁₅H₂₆O₂ Longer alkyl chain, increased hydrophobicity
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxymethyl (4-position) C₁₄H₁₈O₃ Aromatic substituent, enhanced π-π stacking
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) Aminomethyl (4-position) C₈H₁₅NO₂ Pharmacologically active, antifibrinolytic

Key Observations :

  • Chair Conformation : All cyclohexane derivatives adopt chair conformations, with average C–C bond lengths of ~1.517 Å and endocyclic angles of ~110.9°, typical for cyclohexane rings .
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., tranexamic acid) form O–H⋯O hydrogen-bonded dimers in crystal structures, enhancing thermal stability .
  • Substituent Effects: Alkyl Chains: Longer chains (e.g., ethyl, n-propyl) increase hydrophobicity and alter liquid crystal phase transitions . Aromatic Groups: Phenoxymethyl derivatives exhibit stronger intermolecular interactions (e.g., π-π stacking), affecting solubility and crystallinity .

Comparative Insights :

  • Liquid Crystals : Methyl and ethyl derivatives are preferred for mesophase stability, whereas n-propyl analogs may introduce excessive flexibility .
  • Pharmaceuticals: Tranexamic acid’s aminomethyl group is critical for binding plasminogen, while ester prodrugs (e.g., Kabi 2161) optimize pharmacokinetics .
Crystallographic and Physicochemical Data
Property This compound Tranexamic acid trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid
Molecular Weight (g/mol) 224.34 157.21 242.29
Melting Point Not reported 300–305°C ~250°C (decomposes)
Crystal System Not reported Monoclinic Monoclinic (P2₁/c)
Hydrogen Bonding Likely O–H⋯O dimers O–H⋯O, N–H⋯O O–H⋯O, C–H⋯π

Notes:

  • Tranexamic acid’s high melting point correlates with strong intermolecular hydrogen bonds .
  • Phenoxymethyl derivatives exhibit lower solubility in polar solvents due to aromatic substituents .

Q & A

Basic: What are the established synthetic routes for trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Answer:
The synthesis of this compound typically involves hydrogenation or catalytic reduction of aromatic precursors. For example, analogous compounds like trans-4-cyanocyclohexanecarboxylic acid are synthesized via hydrogenation of 4-cyanobenzoic acid using Raney nickel under H₂ (20 kg/cm² pressure at room temperature) . Stereochemical control is achieved by optimizing catalyst selection (e.g., heterogeneous vs. homogeneous catalysts), solvent polarity, and reaction temperature. Post-synthetic purification via recrystallization or chiral chromatography ensures trans-configuration retention.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Answer:
Contradictions often arise from variability in cell line sensitivity, assay conditions (e.g., pH, serum content), or metabolite interference. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols.
  • Use isotopically labeled analogs (e.g., deuterated or ¹³C-labeled) to track metabolic stability and identify active vs. inactive metabolites via LC-MS .
  • Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .

Basic: What analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Answer:

  • NMR Spectroscopy: NOESY or ROESY experiments can distinguish trans configurations by correlating spatial proximity of axial vs. equatorial protons.
  • Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases for enantiomeric separation .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced: What strategies are effective for optimizing the compound's stability in aqueous buffers during pharmacokinetic studies?

Answer:

  • pH Adjustment: Maintain buffers at pH 6–7 to minimize hydrolysis of the carboxylic acid group.
  • Lyophilization: Store the compound as a lyophilized powder and reconstitute in DMSO/water mixtures (<5% DMSO) to prevent aggregation .
  • Co-solvents: Add cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility and reduce degradation .

Basic: How does the compound's cyclohexane ring conformation affect its interactions with biological targets?

Answer:
The trans-4,4'-disubstituted cyclohexane adopts a chair conformation, positioning substituents in equatorial orientations to minimize steric strain. This conformation enhances binding to planar binding pockets (e.g., enzyme active sites or lipid bilayers). Computational docking (AutoDock Vina) and MD simulations can predict preferred binding modes by comparing axial vs. equatorial substituent orientations .

Advanced: What methodologies are recommended for comparative studies between this compound and its cis-isomer in pharmacological assays?

Answer:

  • Stereoselective Synthesis: Use Mitsunobu reactions or enzymatic resolution to obtain pure cis/trans isomers .
  • Biological Evaluation: Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition) and assess off-target effects via kinome-wide profiling.
  • Structural Analysis: Overlay crystal structures of both isomers bound to the target to identify steric or electronic disparities in binding .

Basic: What are the key considerations for scaling up the synthesis of this compound while maintaining stereochemical integrity?

Answer:

  • Catalyst Load Optimization: Reduce Raney nickel usage by switching to Pd/C or Rh/Al₂O₃ for higher turnover numbers.
  • Flow Chemistry: Implement continuous hydrogenation reactors to improve heat/mass transfer and reduce byproduct formation .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .

Advanced: How can researchers elucidate the compound's metabolic pathways in vivo, and what are the implications for toxicity?

Answer:

  • Radiolabeled Tracers: Synthesize ¹⁴C-labeled analogs and track metabolites in rodent plasma, urine, and feces via scintillation counting .
  • CYP450 Inhibition Assays: Identify hepatic enzymes (e.g., CYP3A4, CYP2D6) responsible for metabolism using recombinant isoforms.
  • Toxicity Screening: Assess reactive metabolite formation (e.g., glutathione adducts) using LC-MS/MS and correlate with hepatocyte viability .

Basic: What computational tools are suitable for predicting the compound's physicochemical properties?

Answer:

  • LogP and pKa Prediction: Use MarvinSketch or ACD/Labs software with built-in QSAR models.
  • Solubility: Apply the General Solubility Equation (GSE) or machine learning platforms like ChemAxon .
  • Conformational Analysis: Perform DFT calculations (Gaussian 09) to map energy barriers for ring-flipping .

Advanced: What environmental safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before incineration.
  • Spill Management: Use absorbent materials (vermiculite) and PPE (nitrile gloves, goggles) during cleanup.
  • Ecotoxicity Testing: Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays to assess environmental risk .

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